tert-Butyl 4-(bromomethyl)-3-fluorobenzoate
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Overview
Description
tert-Butyl 4-(bromomethyl)-3-fluorobenzoate is an organic compound with the molecular formula C12H14BrFO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromomethyl and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(bromomethyl)-3-fluorobenzoate can be synthesized through a multi-step process. One common method involves the bromination of tert-butyl 4-methyl-3-fluorobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(bromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of 4-(carboxymethyl)-3-fluorobenzoic acid.
Reduction: Formation of tert-butyl 4-methyl-3-fluorobenzoate.
Scientific Research Applications
tert-Butyl 4-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-3-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
tert-Butyl 4-(chloromethyl)-3-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.
tert-Butyl 4-(bromomethyl)-2-fluorobenzoate: Similar structure but with the fluorine atom in a different position, which can affect its chemical properties and reactivity.
Uniqueness
tert-Butyl 4-(bromomethyl)-3-fluorobenzoate is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZLUMSJGSPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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